

An In-depth Technical Guide to the Synthesis and Characterization of Denagliptin Tosylate

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For Researchers, Scientists, and Drug Development Professionals

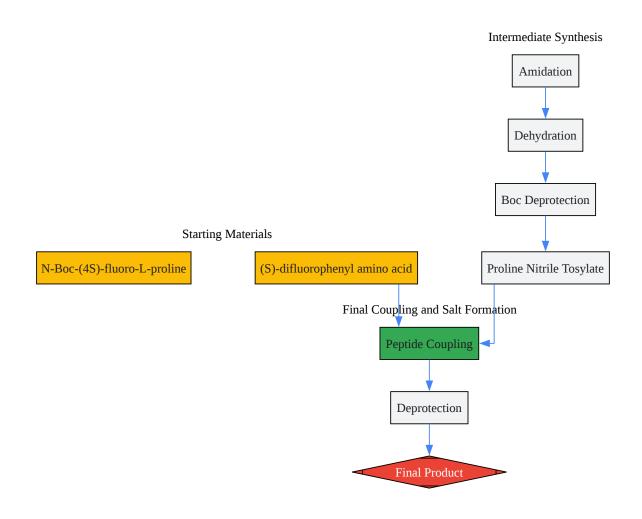
This technical guide provides a comprehensive overview of the synthesis and characterization of **Denagliptin Tosylate**, a potent dipeptidyl peptidase-4 (DPP-IV) inhibitor. This document outlines a detailed, large-scale synthetic protocol, methods for characterization, and an illustrative representation of its mechanism of action.

Synthesis of Denagliptin Tosylate

The synthesis of **Denagliptin Tosylate** can be efficiently achieved through a multi-step process. The following protocol is adapted from established large-scale synthesis methodologies, ensuring high yield and purity.[1]

Experimental Workflow





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Caption: Synthetic workflow for **Denagliptin Tosylate**.

Experimental Protocol: Large-Scale Synthesis



A robust and efficient large-scale synthesis of **Denagliptin Tosylate** has been developed.[1] The key steps involve the synthesis of the chiral fluorinated pyrrolidine intermediate followed by coupling with the difluorophenyl amino acid derivative and final salt formation.

Step 1: Synthesis of (4S)-Fluoro-L-prolinamide p-Toluenesulfonate

This intermediate is prepared from N-Boc-(4S)-fluoro-L-proline through amidation, dehydration to the nitrile, and subsequent removal of the Boc protecting group with p-toluenesulfonic acid.

Step 2: Peptide Coupling and Deprotection

The proline nitrile tosylate intermediate is coupled with a protected (S)-difluorophenyl amino acid. A key improvement in the synthesis is the use of a single-step peptide coupling/dehydration reaction.[1] This is followed by in-situ deprotection to yield Denagliptin.

Step 3: Formation of **Denagliptin Tosylate**

The crude Denagliptin free base is then treated with p-toluenesulfonic acid in a suitable solvent system, such as isopropanol, to precipitate the tosylate salt.

Step 4: Recrystallization

The final product is purified by recrystallization from a mixture of isopropanol and water to afford high-purity **Denagliptin Tosylate** as a white solid.

Quantitative Data for Synthesis



Step	Product	Starting Material	Reagents	Solvent	Yield	Purity
1	(4S)- Fluoro-L- prolinamid e p- Toluenesulf onate	N-Boc- (4S)-fluoro- L-proline	Boc2O, NH4OH, p- TsOH	Isopropyl Acetate, Isopropano	68-71%	>97%
2	Denagliptin	(4S)- Fluoro-L- prolinamid e p- Toluenesulf onate, (S)- difluorophe nyl amino acid derivative	HATU, DIPEA	DMF	-	-
3	Denagliptin Tosylate (Crude)	Denagliptin	p- Toluenesulf onic acid	Isopropano I	89%	-
4	Denagliptin Tosylate (Pure)	Denagliptin Tosylate (Crude)	-	Isopropano I/Water	92%	>99%

Characterization of Denagliptin Tosylate

The structural confirmation and purity assessment of the synthesized **Denagliptin Tosylate** are performed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR (400 MHz, d₆-DMSO): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons of the **Denagliptin Tosylate** molecule.



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
8.42	s (br)	ЗН	NH ₃ +
7.72–7.66	m	2H	Aromatic CH (Tosylate)
7.38–7.32	m	2H	Aromatic CH (Tosylate)
7.25–7.19	m	2H	Aromatic CH (Fluorophenyl)
7.06–7.00	m	2H	Aromatic CH (Fluorophenyl)
5.38	d, J=51 Hz	1H	CHF
4.91	d, J=8.8 Hz	1H	СН
4.82	d, J=11.3 Hz	1H	СН
4.41	d, J=11.3 Hz	1H	CH ₂
3.86	ddd, J=39.2, 12.4, 3.1 Hz	1H	CH ₂
3.45	q, J=12.4 Hz	1H	CH ₂
2.38–2.20	m	2H	CH ₂
2.29	S	3H	CH₃ (Tosylate)

Note: The ¹H NMR data is based on available literature. A complete assignment would require 2D NMR techniques.

¹³C NMR Spectroscopy: While specific experimental data for **Denagliptin Tosylate** is not readily available in the public domain, a predicted ¹³C NMR spectrum would show characteristic peaks for the carbonyl, nitrile, aromatic, and aliphatic carbons.

Mass Spectrometry (MS)



Mass spectrometry is used to confirm the molecular weight of the Denagliptin free base.

Technique	Ionization Mode	Expected [M+H]+ (Denagliptin)
Electrospray Ionization (ESI)	Positive	374.15

Note: The molecular weight of Denagliptin ($C_{20}H_{18}F_3N_3O$) is 373.37 g/mol .[2] The expected mass corresponds to the protonated molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of **Denagliptin Tosylate** and to quantify any impurities. A typical reverse-phase HPLC method can be utilized.

General HPLC Method:

Parameter	Condition	
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)	
Mobile Phase	A: Acetonitrile; B: Water with 0.1% Trifluoroacetic Acid (TFA)	
Gradient	Time (min)	
0		
20		
25	-	
30	-	
Flow Rate	1.0 mL/min	
Detection	UV at 220 nm	
Injection Volume	10 μL	
Column Temperature	30 °C	



This is a general method and should be optimized and validated for specific applications. The purity of the final product is expected to be greater than 99%.

Mechanism of Action: DPP-IV Inhibition

Denagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[2] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Denagliptin increases the levels of active GLP-1 and GIP.[3]

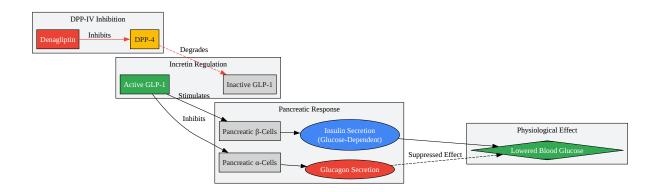
This leads to:

- Glucose-dependent insulin secretion: Increased GLP-1 levels stimulate the pancreatic βcells to release insulin in response to high blood glucose.[4]
- Suppression of glucagon secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.[4]

The overall effect is improved glycemic control in patients with type 2 diabetes.

Signaling Pathway





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Caption: Mechanism of action of Denagliptin.

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